2-Benzylnonanamide
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Overview
Description
2-Benzylnonanamide is an organic compound with the molecular formula C16H25NO It is a derivative of nonanamide, where a benzyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylnonanamide can be synthesized through the amidation of nonanoic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as N-heterocyclic carbenes (NHCs) can also enhance the efficiency of the amidation process .
Chemical Reactions Analysis
Types of Reactions
2-Benzylnonanamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions at the benzyl position.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzylnonanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-benzylnonanamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Nonanamide: The parent compound without the benzyl group.
Benzylamine: The amine precursor used in the synthesis of 2-benzylnonanamide.
Nonivamide: A capsaicin analog with similar structural features.
Uniqueness
This compound is unique due to the presence of both a long aliphatic chain and a benzyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
15327-15-8 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-benzylnonanamide |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-9-12-15(16(17)18)13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3,(H2,17,18) |
InChI Key |
UNDLKBYNIMRTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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